1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Physicochemical Properties Structural Comparison Medicinal Chemistry

Substituting this p-tolyl-pyrazole-4-carbaldehyde with generic 1-aryl analogs risks altered regioselectivity and irreproducible SAR. Secure the exact steric and electronic profile your synthetic pathway demands. - Purity: ≥98% (HPLC), ensuring library integrity from the first step. - Versatile Handle: 4-aldehyde group enables reductive amination, Knoevenagel condensation, and parallel library synthesis. - Scalable: Boiling point (322.9 °C) permits purification by distillation for cost-effective kilo-scale intermediate supply.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 337957-59-2
Cat. No. B1298948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
CAS337957-59-2
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(C=N2)C=O
InChIInChI=1S/C11H10N2O/c1-9-2-4-11(5-3-9)13-7-10(8-14)6-12-13/h2-8H,1H3
InChIKeyLFWZUGUMUQRWIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde: Procurement & Technical Specs


1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 337957-59-2) is a heterocyclic aromatic aldehyde belonging to the pyrazole class of compounds . It is a solid chemical building block with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules in medicinal chemistry and agrochemical research . Its structure features an aldehyde group at the 4-position of the pyrazole ring, which is a key reactive handle for further derivatization .

Heteroaromatic aldehyde building block
4-carbaldehyde reactive handle for derivatization
Versatile intermediate for medicinal and agrochemical synthesis

Non-Substitutability of 1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde


Generic substitution with other 1-aryl-1H-pyrazole-4-carbaldehydes is inadvisable due to significant differences in both physicochemical properties and the reactivity conferred by the specific aryl substitution. For instance, the 4-methylphenyl (p-tolyl) group in this compound imparts distinct steric bulk and electronic character compared to the unsubstituted phenyl group found in 1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 54605-72-0) [1]. These differences can profoundly influence downstream reaction outcomes, including regioselectivity in further functionalization and the binding affinity of the final molecular construct [1]. Procurement decisions must therefore be guided by the specific requirements of the synthetic pathway, as substituting this intermediate for a close analog without rigorous validation carries the risk of project failure and irreproducible results.

Aryl substitution difference

4-methylphenyl group may alter downstream reactivity compared to phenyl analog

Regioselectivity impact

Steric and electronic profile differences can influence regioselectivity and binding outcomes

Validation requirement

Direct analog substitution without rigorous validation risks irreproducible synthetic results

1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde: Differentiation Evidence


Boiling Point & LogP Comparison

The 4-methyl substitution on the phenyl ring of 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde results in a quantifiable increase in boiling point and hydrophobicity compared to the unsubstituted analog, 1-phenyl-1H-pyrazole-4-carbaldehyde [1]. This is a critical differentiator for purification methods (e.g., distillation) and for predicting the lipophilicity of downstream drug candidates .

Boiling Point & LogP
Cross-study comparable
Target BP 322.9 °C; Comparator LogP 1.40, BP N/R
May inform lipophilicity-based selection and purification design
Data from separate sources; direct comparison limited
Physicochemical Properties Structural Comparison Medicinal Chemistry

X-ray Crystallography: Dihedral Angle

The crystal structure of 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde exhibits distinct intermolecular interactions and molecular geometry compared to its 1-phenyl analog. In the unsubstituted analog, the phenyl and pyrazole rings form a dihedral angle of 10.14(9)°, and the aldehyde group is nearly coplanar with the pyrazole ring [1]. While direct structural data for the target compound is not available, the presence of the para-methyl group is known to influence crystal packing and molecular conformation, which can affect solubility, melting point, and solid-state reactivity [2].

Dihedral Angle
Class-level inference
Comparator 10.14(9)°; target not reported
May influence solid-state behavior and formulation research
Target compound data to verify; 4-methyl effect inferred
Solid-State Chemistry Crystal Engineering Structure-Activity Relationship

4-Aldehyde Reactivity

The 4-carbaldehyde group on this pyrazole scaffold is a key site for derivatization. While this is a class-wide feature, the presence of the 4-methylphenyl group influences the electronic environment of the aldehyde, which can affect its reactivity in condensation and reductive amination reactions compared to analogs with different N1-aryl substituents [1]. For example, the target compound can be used to synthesize diphenyl pyrazolylmethylanilines via reductive amination, a transformation that is sensitive to the substituents on the pyrazole core [1].

Aldehyde Reactivity
Class-level inference
Employed in reductive amination to yield diphenyl pyrazolylmethylanilines
Supports library derivatization workflow
Reactivity comparable to other 1-aryl analogs; no quantified advantage
Organic Synthesis Building Block Chemical Biology

Commercial Purity & Availability

Multiple vendors offer 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde with specified purity levels, which is a primary factor for procurement. For example, Bidepharm offers the compound with a standard purity of 98%, backed by batch-specific analytical reports (NMR, HPLC, GC) . This level of quality control is essential for reproducible research. In contrast, information on the purity or available analytical data for a closely related analog, 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS not provided in source), is not specified with the same level of detail from comparable vendors .

Commercial Purity
Cross-study comparable
98% purity with COA (NMR, HPLC, GC); comparator purity unspecified
Specified purity supports procurement for reproducible synthesis
Verify batch-specific COA before use
Procurement Supply Chain Quality Control

1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde: Application Scenarios


Medicinal Chemistry: Pyrazole Library Synthesis

The compound is best employed as a key starting material for the parallel synthesis of diverse pyrazole-based libraries. Its 4-aldehyde group is a versatile handle for generating a wide array of analogs through reactions such as reductive amination or Knoevenagel condensation. The defined purity (e.g., 98%) and availability of analytical data from vendors like Bidepharm ensure that the initial building block quality does not compromise the SAR studies of the resulting library [1].

Crystal Engineering & Solid-State Formulation

Given the known structural differences in dihedral angles and crystal packing observed in closely related pyrazole-4-carbaldehydes, this compound is a valuable candidate for investigating how subtle steric changes (e.g., a para-methyl group) influence solid-state properties like melting point, solubility, and crystal habit [1]. Such studies are fundamental in pre-formulation for pharmaceutical development, where the choice of a specific crystalline form can be critical.

Agrochemical Intermediate Development

As a versatile aromatic aldehyde building block, 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is well-suited for use in the synthesis of novel agrochemicals, such as fungicides or herbicides [1]. Its boiling point (322.9 °C) allows for potential purification by distillation under controlled conditions, which is a scalable and cost-effective method for producing kilogram quantities of intermediates in industrial settings .

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Aldehyde reactive handle; specified purity
Verify batch COA for reproducibility
Solid-state property studies
Substituent-dependent crystal packing
Confirm dihedral angle and solubility experimentally
Agrochemical intermediate research
Boiling point for distillation
Validate purification scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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